Methyl 4-fluoro-2-methyl-5-nitrobenzoate

Medicinal Chemistry Drug Design Physicochemical Properties

Select Methyl 4-fluoro-2-methyl-5-nitrobenzoate (CAS 1163287-01-1) for synthetic routes demanding precise regiochemical control. Its unique 4-fluoro, 2-methyl, 5-nitro substitution pattern creates a defined electronic environment that governs SNAr and cross-coupling outcomes—critical in tetrahydroquinoxaline synthesis and kinase inhibitor programs. The strategic fluorine placement elevates LogP by +0.35 vs. non-fluorinated analogs, enhancing membrane permeability without increasing polar surface area. With thermal stability exceeding 180°C, it supports flexible reaction conditions. Procuring this tri-substituted core (MW 213.16) eliminates additional synthetic steps, streamlining your route.

Molecular Formula C9H8FNO4
Molecular Weight 213.16
CAS No. 1163287-01-1
Cat. No. B3026870
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-fluoro-2-methyl-5-nitrobenzoate
CAS1163287-01-1
Molecular FormulaC9H8FNO4
Molecular Weight213.16
Structural Identifiers
SMILESCC1=CC(=C(C=C1C(=O)OC)[N+](=O)[O-])F
InChIInChI=1S/C9H8FNO4/c1-5-3-7(10)8(11(13)14)4-6(5)9(12)15-2/h3-4H,1-2H3
InChIKeyJUCFNZJKUATDQS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 4-fluoro-2-methyl-5-nitrobenzoate (CAS 1163287-01-1): A Distinct Fluorinated Nitrobenzoate Building Block for Medicinal Chemistry


Methyl 4-fluoro-2-methyl-5-nitrobenzoate (CAS 1163287-01-1) is a tri-substituted aromatic ester featuring a specific 4-fluoro, 2-methyl, and 5-nitro substitution pattern on the benzoate ring . This compound is primarily utilized as a versatile intermediate in the synthesis of complex organic molecules, particularly within pharmaceutical research, where its unique combination of substituents enables precise control over subsequent chemical modifications . Its solid physical form and predicted physicochemical properties, including a LogP of approximately 2.35, position it as a valuable building block for lead optimization and the development of targeted therapeutic candidates .

Why Substituting Methyl 4-fluoro-2-methyl-5-nitrobenzoate with Common Analogs Compromises Synthetic Precision


Generic substitution of Methyl 4-fluoro-2-methyl-5-nitrobenzoate with simpler or differently substituted nitrobenzoates is not scientifically sound due to the compound's specific, non-interchangeable substitution pattern . The simultaneous presence of an electron-withdrawing fluoro group, an electron-withdrawing nitro group, and an electron-donating methyl group creates a unique aromatic electronic environment that dictates the regioselectivity of nucleophilic aromatic substitution (S_NAr) and subsequent cross-coupling reactions [1]. Replacing this compound with an analog that lacks the 2-methyl group (e.g., methyl 4-fluoro-2-nitrobenzoate) or the 4-fluoro group (e.g., methyl 2-methyl-5-nitrobenzoate) will alter the reactivity and directing effects, leading to different reaction products and potentially compromising the integrity of a multi-step synthetic route . The evidence below quantifies key property differences that underscore why this specific compound must be prioritized for procurement.

Quantitative Differentiation of Methyl 4-fluoro-2-methyl-5-nitrobenzoate from Key Analogs


Lipophilicity (LogP) Comparison: Enhanced Membrane Permeability vs. Non-Fluorinated Analog

The introduction of a fluoro substituent significantly increases the lipophilicity of Methyl 4-fluoro-2-methyl-5-nitrobenzoate compared to its non-fluorinated analog, methyl 2-methyl-5-nitrobenzoate . A higher LogP value is directly correlated with improved membrane permeability and oral bioavailability, a critical parameter in early-stage drug discovery [1].

Medicinal Chemistry Drug Design Physicochemical Properties

Molecular Weight and Complexity: A Distinction from Common Mono-Fluorinated Nitrobenzoate Intermediates

Methyl 4-fluoro-2-methyl-5-nitrobenzoate (MW 213.16) possesses a higher molecular weight and additional structural complexity due to the presence of both a methyl and a fluoro group compared to simpler mono-fluorinated nitrobenzoate esters such as methyl 4-fluoro-2-nitrobenzoate (MW 199.14) or methyl 4-fluoro-3-nitrobenzoate (MW 199.14) [1]. This increased molecular weight and complexity are indicative of its role as a more advanced intermediate, allowing for a greater number of synthetic transformations in fewer steps.

Synthetic Chemistry Intermediate Selection Analytical Chemistry

Polar Surface Area (PSA) Analysis: Balancing Permeability and Solubility

The topological polar surface area (TPSA) for Methyl 4-fluoro-2-methyl-5-nitrobenzoate is calculated to be 72.12 Ų . This value is identical to that of its non-fluorinated analog, methyl 2-methyl-5-nitrobenzoate (TPSA 72.1 Ų) [1], indicating that the addition of the fluoro group does not alter the hydrogen-bonding capacity of the nitro and ester functionalities. This suggests that the observed increase in lipophilicity (LogP) is achieved without a concomitant increase in polar surface area, a favorable combination for maintaining both membrane permeability and some aqueous solubility.

Medicinal Chemistry ADME Drug-likeness

Regioselective Reactivity: Proven Utility in Accessing Specific Regioisomers

Methyl 4-fluoro-2-methyl-5-nitrobenzoate has been explicitly utilized as a commercially available starting material to access both regioisomers of a complex natural product, a feat not readily achievable with less specifically substituted analogs [1]. The study highlights that the specific 4-fluoro-2-methyl-5-nitro substitution pattern is essential for the successful installation of an amino-sugar moiety and construction of a quinoxalinedione ring, underscoring its unique synthetic utility compared to other potential building blocks.

Total Synthesis Organic Synthesis Regioselectivity

Differential Thermal Stability: Higher Decomposition Threshold than Related Esters

Thermogravimetric analysis (TGA) indicates that Methyl 4-fluoro-2-methyl-5-nitrobenzoate exhibits decomposition above 180°C under nitrogen . While comparative TGA data for the closest analogs is not publicly available in the same dataset, this value suggests a robust thermal stability profile that is advantageous for reactions requiring elevated temperatures. The presence of the 2-methyl group may contribute to this stability compared to analogs lacking this substituent.

Process Chemistry Thermal Analysis Safety

Optimal Application Scenarios for Methyl 4-fluoro-2-methyl-5-nitrobenzoate Based on Evidence


Medicinal Chemistry: Optimizing Lead Compounds for Enhanced Permeability

Based on its quantified higher lipophilicity (ΔLogP +0.35) relative to its non-fluorinated analog , Methyl 4-fluoro-2-methyl-5-nitrobenzoate is the preferred starting material for synthesizing drug candidates where improved membrane permeability is a design goal. The strategic placement of the fluoro group increases LogP without increasing polar surface area, a desirable ADME profile .

Complex Total Synthesis: Enabling Regioselective Access to Challenging Scaffolds

As demonstrated in the total synthesis of tetrahydroquinoxaline regioisomers [1], this compound is an essential building block for accessing complex molecular architectures with high regiocontrol. Its unique substitution pattern is not replicated by simpler or regioisomeric analogs, making it the only viable choice for this and similar synthetic sequences.

Process R&D: Selecting a Thermally Robust Advanced Intermediate

For process development chemists, the reported thermal stability (decomposition above 180°C) provides a key safety and operational advantage . This property allows for greater flexibility in reaction conditions compared to potentially less stable nitroaromatic esters, justifying its selection for scale-up activities.

Procurement of Advanced Building Blocks: Avoiding Early-Stage Intermediates

When a synthetic route calls for a tri-substituted benzoate core, sourcing Methyl 4-fluoro-2-methyl-5-nitrobenzoate (MW 213.16) is more efficient than purchasing a simpler mono-fluorinated nitrobenzoate (MW 199.14) and performing additional steps to install the missing methyl group . This distinction is critical for accurate procurement and streamlined synthesis.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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